molecular formula C17H18N4O2S B2886636 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 2034610-29-0

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2886636
CAS No.: 2034610-29-0
M. Wt: 342.42
InChI Key: XSVOVNURLQHTCX-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-c]pyridine core substituted with a methyl group at the N1 position and a 7-oxo moiety. The ethyl linker connects this core to a 2-(methylthio)nicotinamide group. The pyrrolopyridine scaffold is commonly associated with interactions with kinase or epigenetic targets due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-20-9-5-12-6-10-21(17(23)14(12)20)11-8-18-15(22)13-4-3-7-19-16(13)24-2/h3-7,9-10H,8,11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOVNURLQHTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic synthesis:

  • Formation of 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl Intermediate: : Starting from pyridine derivatives, selective methylation and oxidation reactions create this intermediate.

  • Coupling with 2-(methylthio)nicotinamide: : Using appropriate catalysts under mild heating, the intermediate is coupled with 2-(methylthio)nicotinamide to form the final compound.

  • Purification: : Techniques such as recrystallization and chromatography ensure high purity.

Industrial Production Methods: Scaling this synthesis to industrial production involves optimizing conditions to maximize yield and minimize cost. Automation and continuous-flow reactors play crucial roles in this context, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide participates in various chemical reactions:

  • Oxidation: : Under strong oxidizing conditions, the sulfur in the methylthio group can be converted to sulfoxide or sulfone.

  • Reduction: : Reducing agents target the oxo groups, potentially converting them to alcohols.

  • Substitution: : The nicotinamide moiety can undergo substitution reactions, especially under basic conditions.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid in anhydrous solvents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under inert atmosphere.

  • Substitution: : Strong bases like sodium hydride in aprotic solvents.

Major Products

  • Oxidation yields sulfoxides or sulfones.

  • Reduction forms alcohol derivatives.

  • Substitution results in varied functionalized nicotinamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, acting as an intermediate in multi-step organic syntheses.

Biology: It is explored for its potential as a modulator of biological pathways due to its structural similarity to bioactive molecules.

Medicine: Research focuses on its role as a lead compound in developing novel therapeutics, particularly those targeting enzymes and receptors involved in metabolic pathways.

Industry: Industrially, it's investigated for its applications in manufacturing specialty chemicals and pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways: This compound interacts with enzymes involved in oxidation-reduction processes, potentially inhibiting or modulating their activity. Its structural components suggest affinity for binding to nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular redox states and metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-c]pyridine Cores

(a) N-(2-Aminophenyl)-6-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)nicotinamide (123f)
  • Core Structure : Shares the 6-methyl-7-oxo-pyrrolo[2,3-c]pyridine moiety.
  • Key Differences: Substituents include a 2-aminophenyl group instead of an ethyl-linked 2-(methylthio)nicotinamide.
  • Synthesis : Prepared via amide coupling between 6-(6-methyl-7-oxo-pyrrolo[2,3-c]pyridin-4-yl)nicotinic acid and benzene-1,2-diamine, yielding a 56% isolated product .
  • Activity : NMR and MS data confirm purity, but explicit biological activity remains undisclosed in available sources.
(b) 2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
  • Core Structure : Retains the 7-oxo-pyrrolo[2,3-c]pyridine system.
  • Key Differences : A benzyl group replaces the methyl group at N1, and the side chain is an acetamide linked to a 2-methoxyphenyl group.
  • Implications : The benzyl group may enhance aromatic stacking interactions, while the methoxy substituent could alter solubility .

Analogues with Pyrimidine/Pyridine Hybrid Scaffolds

(a) 7-Cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
  • Core Structure : Pyrrolo[2,3-d]pyrimidine with a cyclopentyl group at C5.
  • Key Differences : The pyrimidine ring replaces the pyridine in the target compound. The methylthio group is positioned at C2 of the pyrimidine.
  • Synthesis : Synthesized via a one-pot method using 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde and DIPEA in acetonitrile .
(b) 2-(Methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one (CAS 902576-09-4)
  • Core Structure: Pyrido[4,3-d]pyrimidinone system.
  • Key Differences: A pyrido-pyrimidinone scaffold replaces the pyrrolopyridine core. The methylthio group is at C2.
  • Relevance : Structural similarity score of 0.65 compared to the target compound, highlighting shared methylthio and heterocyclic features .

Functional Group Comparisons

Methylthio Substituents
  • Role : Methylthio groups in compounds like 2-(methylthio)nicotinamide (target) and 2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one enhance electron density and may modulate target binding .
  • Synthetic Accessibility : Methylthio groups are introduced via nucleophilic substitution or cyclocondensation reactions, as seen in and .
Amide Linkers
  • Contrast with 123f: The rigid 2-aminophenyl group in 123f may restrict binding to planar active sites, as inferred from its NMR data .
Activity of the Target Compound

No direct biological data for the target compound is available in the provided evidence. However, structurally related compounds like 123f and pyrido-pyrimidinones are often explored as kinase inhibitors or epigenetic modulators due to their heterocyclic cores .

Comparison with Antibacterial Analogues
  • Quinolone Derivatives: describes quinolones with methylthio-thiophene substituents, which exhibit antibacterial activity.

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)nicotinamide, identified by its CAS number 2034378-01-1, is a synthetic compound belonging to the class of pyrrolo[2,3-c]pyridines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N4O2SC_{18}H_{20}N_4O_2S, with a molecular weight of 364.44 g/mol. The structure features a pyrrolo[2,3-c]pyridine core, which is significant for its biological activity. The compound's specific structural attributes facilitate interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as a selective inhibitor of certain kinases involved in cell cycle regulation and apoptosis. For instance, it has been shown to inhibit PLK2 (Polo-like kinase 2), which is crucial for mitotic progression in cancer cells. Inhibition of PLK2 leads to cell cycle arrest and subsequent apoptotic cell death in tumor cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to its cytoprotective effects. Antioxidants play a vital role in mitigating oxidative stress within cells, which is often elevated in cancerous conditions.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

In Vitro Studies

  • Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it was reported to have an IC50 value in the low micromolar range against MCF-7 breast cancer cells and HCT116 colorectal cancer cells.
    Cell LineIC50 (μM)
    MCF-70.39
    HCT1160.46
    HeLa0.55

Case Studies

A notable study explored the compound's effects on tumor growth in vivo using mouse models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment.

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